molecular formula C25H15BrO B2624039 2'-Bromospiro[fluorene-9,9'-xanthene] CAS No. 1477458-14-2

2'-Bromospiro[fluorene-9,9'-xanthene]

Cat. No.: B2624039
CAS No.: 1477458-14-2
M. Wt: 411.298
InChI Key: KMSXKCVWGSWZGB-UHFFFAOYSA-N
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Description

2’-Bromospiro[fluorene-9,9’-xanthene] is an organic compound with the molecular formula C25H15BrO. It is characterized by a spiro linkage between a fluorene and a xanthene moiety, with a bromine atom attached to the fluorene unit.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromospiro[fluorene-9,9’-xanthene] typically involves the condensation of 2-bromofluoren-9-one with phenol under acidic conditions. This reaction forms the spiro linkage between the fluorene and xanthene units . The reaction conditions often include the use of a strong acid, such as sulfuric acid, to facilitate the condensation process. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for 2’-Bromospiro[fluorene-9,9’-xanthene] are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batch sizes, ensuring consistent quality control, and implementing efficient purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2’-Bromospiro[fluorene-9,9’-xanthene] can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Catalysts such as copper(I) iodide are used in Ullmann coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

2’-Bromospiro[fluorene-9,9’-xanthene] has several scientific research applications:

    Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its photophysical properties.

    Organic Electronics: The compound’s unique structure makes it suitable for use in organic semiconductors and other electronic materials.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: While specific biological applications are less documented, its structural features may make it useful in studying molecular interactions and mechanisms.

Mechanism of Action

The mechanism by which 2’-Bromospiro[fluorene-9,9’-xanthene] exerts its effects is largely dependent on its application. In materials science, its photophysical properties are of primary interest. The spiro linkage provides rigidity to the molecule, which can enhance its stability and performance in electronic applications. The bromine atom can participate in various chemical reactions, allowing for further functionalization and modification of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Bromospiro[fluorene-9,9’-xanthene] is unique due to its spiro linkage, which imparts rigidity and stability to the molecule. The presence of the bromine atom allows for further chemical modifications, making it a versatile intermediate in organic synthesis. Its photophysical properties also make it valuable in the development of advanced materials for electronic applications .

Properties

IUPAC Name

2'-bromospiro[fluorene-9,9'-xanthene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15BrO/c26-16-13-14-24-22(15-16)25(21-11-5-6-12-23(21)27-24)19-9-3-1-7-17(19)18-8-2-4-10-20(18)25/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSXKCVWGSWZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5OC6=C4C=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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